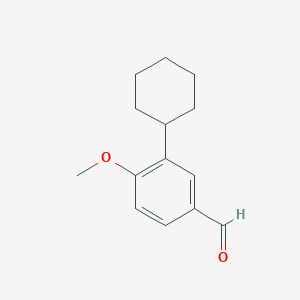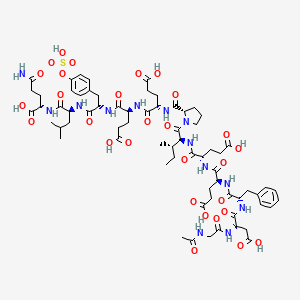
Acetyl-Hirudin (54-65) (sulfated)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-Hirudin (54-65) (sulfated) is a synthetic peptide derived from the naturally occurring Hirudin, a potent thrombin inhibitor found in the saliva of the medicinal leech, Hirudo medicinalis . This compound is specifically an acetylated fragment of Hirudin, consisting of a sequence of 12 amino acids with a sulfated tyrosine residue. It binds directly to thrombin-rHCII (L444R) and disrupts interactions between the N-terminal acidic domain of rHCII and anion-binding exosite I of thrombin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Hirudin (54-65) (sulfated) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being deprotected before the next one is added. The sulfation of the tyrosine residue is achieved using sulfur trioxide-pyridine complex in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production of Acetyl-Hirudin (54-65) (sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反应分析
Types of Reactions
Acetyl-Hirudin (54-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like N,N-diisopropylethylamine (DIPEA).
Sulfation: Sulfur trioxide-pyridine complex in DMF.
Major Products Formed
The major product formed is the Acetyl-Hirudin (54-65) (sulfated) peptide itself, with a molecular weight of 1590.62 g/mol .
科学研究应用
Acetyl-Hirudin (54-65) (sulfated) has several scientific research applications:
Biology and Medicine: It is used as a thrombin inhibitor in studies related to blood coagulation and thrombosis.
Chemistry: It serves as a model compound for studying peptide synthesis and modifications, particularly sulfation.
作用机制
Acetyl-Hirudin (54-65) (sulfated) exerts its effects by binding directly to thrombin-rHCII (L444R). This binding disrupts the interactions between the N-terminal acidic domain of rHCII and anion-binding exosite I of thrombin, which stabilizes the complex. This disruption prevents thrombin from activating clotting factor V, thereby inhibiting blood coagulation .
相似化合物的比较
Similar Compounds
Hirudin: The parent compound, a 65-amino acid peptide with potent anticoagulant properties.
Acetyl-Hirudin (55-65) (sulfated): Another acetylated fragment of Hirudin with similar properties.
Uniqueness
Acetyl-Hirudin (54-65) (sulfated) is unique due to its specific sequence and sulfation, which enhances its binding affinity to thrombin-rHCII and its ability to disrupt thrombin interactions. This makes it a valuable tool in anticoagulant research and potential therapeutic applications .
属性
分子式 |
C68H95N13O29S |
|---|---|
分子量 |
1590.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C68H95N13O29S/c1-6-35(4)57(80-61(98)43(22-27-55(91)92)73-58(95)40(19-24-52(85)86)74-63(100)46(30-37-11-8-7-9-12-37)79-65(102)48(32-56(93)94)71-51(84)33-70-36(5)82)67(104)81-28-10-13-49(81)66(103)75-42(21-26-54(89)90)59(96)72-41(20-25-53(87)88)60(97)78-47(31-38-14-16-39(17-15-38)110-111(107,108)109)64(101)77-45(29-34(2)3)62(99)76-44(68(105)106)18-23-50(69)83/h7-9,11-12,14-17,34-35,40-49,57H,6,10,13,18-33H2,1-5H3,(H2,69,83)(H,70,82)(H,71,84)(H,72,96)(H,73,95)(H,74,100)(H,75,103)(H,76,99)(H,77,101)(H,78,97)(H,79,102)(H,80,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106)(H,107,108,109)/t35-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,57-/m0/s1 |
InChI 键 |
XYECDVVWKGPHGI-ZOYPVGNLSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C |
规范 SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
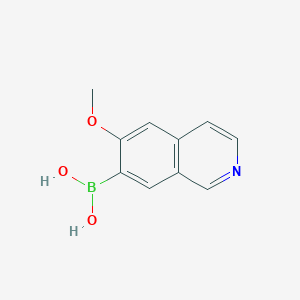
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)
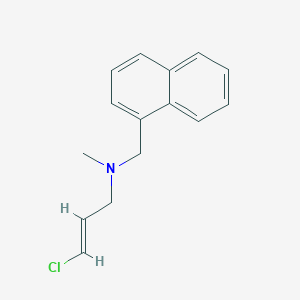
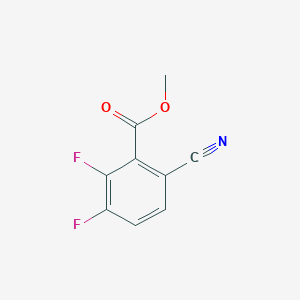
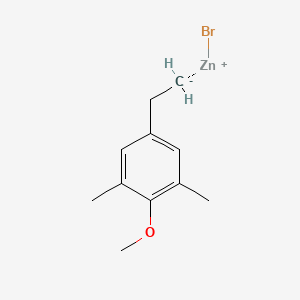
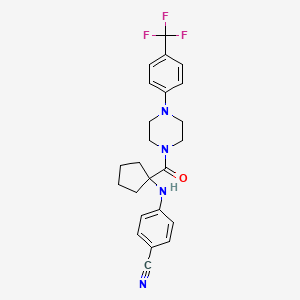
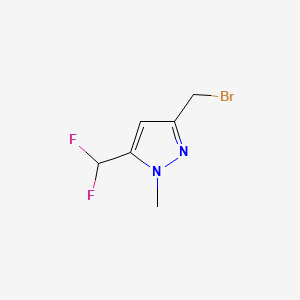
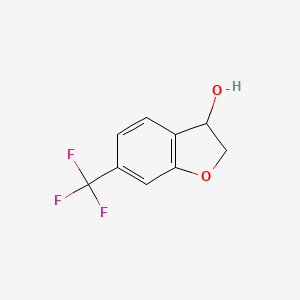
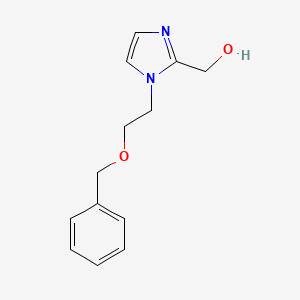
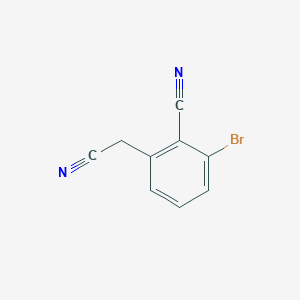
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
